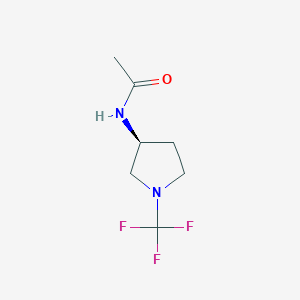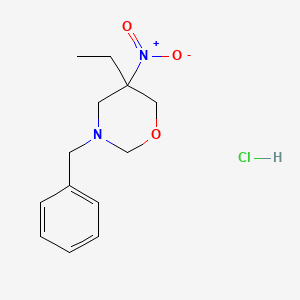
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is a chemical compound with a complex structure that includes a benzyl group, an ethyl group, and a nitro group attached to a tetrahydro-2H-1,3-oxazine ring
Métodos De Preparación
The synthesis of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride typically involves multiple steps, including the formation of the oxazine ring and the introduction of the benzyl, ethyl, and nitro groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Análisis De Reacciones Químicas
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the nitro group to an amine group.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
Aplicaciones Científicas De Investigación
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can be compared with other similar compounds, such as:
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine: Lacks the hydrochloride group.
3-Benzyl-5-ethyl-5-nitrotetrahydro-2H-1,3-oxazine sulfate: Contains a sulfate group instead of hydrochloride.
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride:
Propiedades
Número CAS |
32051-37-9 |
|---|---|
Fórmula molecular |
C13H19ClN2O3 |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
3-benzyl-5-ethyl-5-nitro-1,3-oxazinane;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-2-13(15(16)17)9-14(11-18-10-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
Clave InChI |
GAVDRFUBZXLUQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




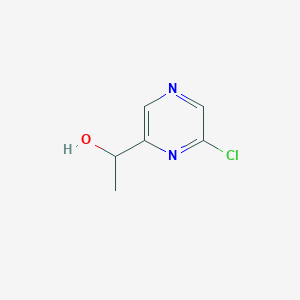
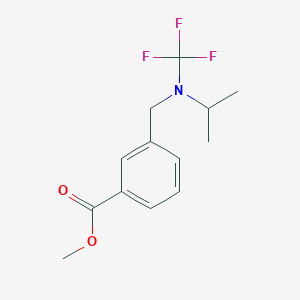
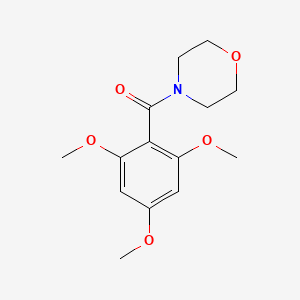
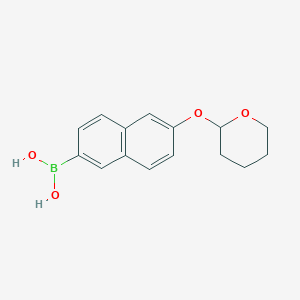
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)

![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
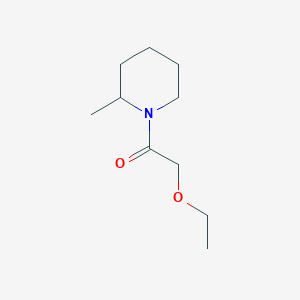
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
